molecular formula C20H24N2O4S B2663480 N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide CAS No. 681841-56-5

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide

Cat. No.: B2663480
CAS No.: 681841-56-5
M. Wt: 388.48
InChI Key: KAWRFJLJRKBTOQ-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole moiety with a sulfonamide group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst . The resulting indole derivative is then subjected to further reactions to introduce the sulfonamide group. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity .

Chemical Reactions Analysis

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects . The sulfonamide group further enhances its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-13-5-7-18-17(11-13)16(14(2)22-18)9-10-21-27(23,24)20-12-15(25-3)6-8-19(20)26-4/h5-8,11-12,21-22H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWRFJLJRKBTOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=C(C=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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